molecular formula C12H22FNO B1485843 [(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine CAS No. 1866246-02-7

[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine

Cat. No. B1485843
CAS RN: 1866246-02-7
M. Wt: 215.31 g/mol
InChI Key: LSXHRDUDROWEIV-UHFFFAOYSA-N
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Description

[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine (FCMA) is a novel compound that has recently been studied for its potential applications in scientific research. FCMA is an amine-containing compound that belongs to a class of compounds known as fluorinated cyclopentylmethyloxanilides. It is synthesized using a process known as N-alkylation, which involves the reaction of an amine with a halogenated cyclopentylmethyloxanilide. FCMA has been studied for its potential applications in areas such as drug delivery, drug metabolism, and drug action.

Scientific Research Applications

Fluorogenic Reagents for Analytical Chemistry

Fluorogenic reagents, such as 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, have been developed for the analysis of primary amines and aminated carbohydrates. These reagents enable the labeling and analysis of peptides and oligosaccharides through high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and matrix-assisted laser desorption/ionization mass spectrometry (MALDI/MS), highlighting the utility of fluorinated compounds in enhancing detection and analysis capabilities in bioanalytical chemistry (Chen & Novotny, 1997).

Chiral Resolution Reagents

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent, demonstrates the role of fluorinated compounds in facilitating the regioselective ring-opening of α-chiral primary and secondary amines. This reagent enables the easy identification and quantification of diastereomeric products, offering a versatile tool for the analysis of scalemic mixtures of amines in synthetic and analytical chemistry applications (Rodríguez-Escrich et al., 2005).

Pharmacological Research

In pharmacological research, fluorinated compounds have been studied for their potential in treating various disorders. For instance, selective orexin-1 receptor antagonists with fluorinated structures have been evaluated for their effects on compulsive food consumption and stress-induced hyperarousal without inducing hypnotic effects. These studies suggest the potential therapeutic applications of fluorinated compounds in addressing eating disorders and stress-related conditions (Piccoli et al., 2012; Bonaventure et al., 2015).

Conformational Analysis and Crystal Structure

Research on the conformational analysis and crystal structure of fluorinated compounds, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, contributes to the understanding of their physicochemical properties and potential applications in materials science and drug development. These studies provide insights into the stability, thermal behavior, and polymorphism of such compounds (Ribet et al., 2005).

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO/c13-12(5-1-2-6-12)10-14-9-11-3-7-15-8-4-11/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHRDUDROWEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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